molecular formula C5H8N2O B12442509 5-Methyl-4-(methylamino)isoxazole

5-Methyl-4-(methylamino)isoxazole

Cat. No.: B12442509
M. Wt: 112.13 g/mol
InChI Key: GCWULTFPRZGPTR-UHFFFAOYSA-N
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Description

5-Methyl-4-(methylamino)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(methylamino)isoxazole can be achieved through several methods. One common approach involves the reaction of aldehydes with primary nitro compounds. This method typically requires a 1:2 molar ratio of aldehydes to primary nitro compounds, leading to the formation of isoxazole derivatives . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to be an efficient and catalyst-free method for producing 5-substituted isoxazoles .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(methylamino)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include isoxazole N-oxides, amine derivatives, and substituted isoxazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4-(methylamino)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4-(methylamino)isoxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,5-dimethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3

InChI Key

GCWULTFPRZGPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC

Origin of Product

United States

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